1-Benzyl-4-(pyridin-2-ylmethyl)piperazine
Description
1-Benzyl-4-(pyridin-2-ylmethyl)piperazine is a piperazine derivative characterized by a benzyl group at the N1 position and a pyridin-2-ylmethyl substituent at the N4 position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating physicochemical properties, receptor interactions, and metabolic stability . Its synthesis typically involves nucleophilic substitution or ring-opening reactions, as seen in analogous piperazine derivatives .
Properties
IUPAC Name |
1-benzyl-4-(pyridin-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-2-6-16(7-3-1)14-19-10-12-20(13-11-19)15-17-8-4-5-9-18-17/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFAVAPEENCPEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-4-(pyridin-2-ylmethyl)piperazine can be achieved through various synthetic routes. One common method involves the reaction of piperazine with benzyl chloride and pyridin-2-ylmethyl chloride under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-Benzyl-4-(pyridin-2-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the benzyl or pyridin-2-ylmethyl groups are replaced by other substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines.
Scientific Research Applications
1-Benzyl-4-(pyridin-2-ylmethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(pyridin-2-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist or antagonist of specific receptors . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Structural Comparison with Analogous Piperazine Derivatives
Piperazine derivatives vary significantly based on substituents at the N1 and N4 positions, which critically influence their biological and physicochemical profiles. Below is a structural comparison of 1-Benzyl-4-(pyridin-2-ylmethyl)piperazine with key analogues:
Key Observations :
- Aromatic vs. Aliphatic Substituents : The benzyl group at N1 is common, but replacing pyridin-2-ylmethyl with halogenated or fluorinated groups (e.g., 3-fluorobenzyl) increases lipophilicity and metabolic stability .
- Hybrid Structures : Compounds like 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole demonstrate enhanced enzyme inhibitory activity due to fused aromatic systems .
Physicochemical and Pharmacokinetic Properties
Substituents and spacer groups significantly affect solubility, pKa, and metabolic stability:
Key Findings :
- Solubility : Ethylene or methylene spacers between the piperazine and core structure improve solubility (>80 μM) compared to direct attachment (~20–60 μM) .
- pKa and Ionization : Lower pKa values (3.8–5.0) in directly attached piperazines reduce solubility at physiological pH, while spacers raise pKa (6.0–7.0), enhancing ionization and solubility .
- Metabolic Hotspots : Piperazine rings are prone to oxidation and deethylation, but fluorinated or halogenated derivatives exhibit improved stability .
Pharmacological Activity Profiles
Piperazine derivatives show diverse biological activities depending on substituents:
Key Insights :
- Receptor Affinity : Bulky substituents (e.g., benzhydryl) reduce 5-HT6 receptor affinity but enhance antimicrobial activity .
- Enzyme Inhibition : Directly attached piperazines show moderate BACE1 inhibition, while hybrid structures (e.g., indole-piperazine) improve potency .
Metabolic Stability and Isosteric Replacements
Piperazine rings are metabolic liabilities, but structural modifications mitigate this:
- Oxidation and Deethylation : Piperazine metabolism often involves N-oxide formation or deethylation, as seen in metabolite studies .
- Isosteric Replacements: Non-classical isosteres (e.g., 1,2,3-triazoles) retain potency while reducing clearance rates .
- Halogenation : Bromine or fluorine at pyridinyl positions (e.g., 5-bromo-3-methylpyridinyl) slows oxidative metabolism .
Biological Activity
1-Benzyl-4-(pyridin-2-ylmethyl)piperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C17H21N3
- Molecular Weight: 281.37 g/mol
The compound features a piperazine ring, which is known for its versatility in medicinal chemistry, and a pyridine moiety that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may act as a modulator of serotonin and dopamine receptors, which are critical in the treatment of neuropsychiatric disorders. Additionally, its piperazine structure allows it to interact with G-protein coupled receptors (GPCRs), potentially influencing signaling pathways involved in mood regulation and cognitive function.
Biological Activities
This compound has been investigated for several biological activities:
Antidepressant Activity
Studies have shown that compounds containing piperazine rings can exhibit antidepressant effects. For example, a study highlighted its potential as an antidepressant by demonstrating significant reductions in depressive-like behaviors in animal models when administered at specific dosages .
Anticancer Properties
Recent investigations have explored the anticancer properties of this compound. In vitro studies indicated that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves modulation of apoptotic pathways and interference with cellular signaling cascades associated with tumor growth .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties. It was found to exhibit protective effects against oxidative stress-induced neuronal damage in vitro, suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
